![molecular formula C18H19ClN2O4S2 B2719777 3-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide CAS No. 895455-28-4](/img/structure/B2719777.png)
3-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide
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Description
3-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H19ClN2O4S2 and its molecular weight is 426.93. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry and Structural Analysis
This compound and related derivatives are of interest in synthetic chemistry for their potential in creating complex molecules with specific functional properties. For instance, sulfonamide derivatives have been synthesized and analyzed for their structural and chemical properties, contributing to the understanding of how such compounds can be utilized in further chemical synthesis and modifications (Ohkata, Takee, & Akiba, 1985; Al-Hourani et al., 2015). These studies provide insights into the mechanisms and outcomes of various chemical reactions involving sulfonamide groups, which are pivotal for designing drugs and materials with desired properties.
Therapeutic Applications
Several derivatives of the mentioned compound have been explored for their therapeutic applications, particularly as anticancer and antimicrobial agents. The synthesis of indapamide derivatives has shown proapoptotic activity against melanoma cell lines, indicating potential applications in cancer treatment (Yılmaz et al., 2015). Additionally, compounds with similar sulfonamide structures have been evaluated for their antiproliferative activity against various human cancer cell lines, suggesting their utility in developing new anticancer therapies (Chandrappa et al., 2008).
Antimicrobial and Antiviral Research
Research into sulfonamide derivatives also extends into antimicrobial and antiviral applications. Studies have identified compounds with significant activity against a range of microbial pathogens, including Mycobacterium species and Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents (Krátký et al., 2012). Furthermore, the antiviral potential of such compounds, particularly against tobacco mosaic virus, has been documented, offering pathways for the development of novel antiviral drugs (Chen et al., 2010).
Chemical Properties and Reactivity
The chemical reactivity and properties of these compounds have been investigated, with studies focusing on their oxidation reactions and potential for creating complex molecular structures. This research contributes to a deeper understanding of the chemical behavior of sulfonamide derivatives, which is essential for their application in various fields, including material science and drug development (Watanabe et al., 2010).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S2/c1-18(2)9-13-16(14(22)10-18)26-17(20-13)21-15(23)7-8-27(24,25)12-5-3-11(19)4-6-12/h3-6H,7-10H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTMSAWECQMLHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide |
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